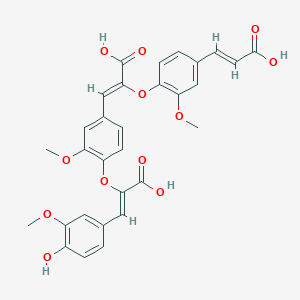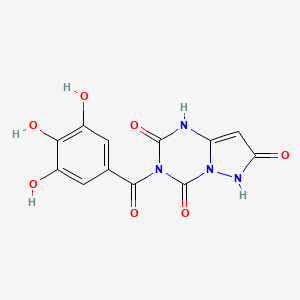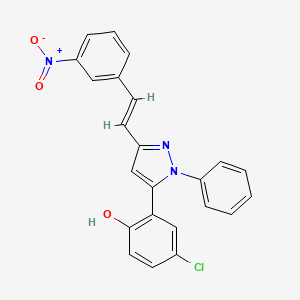
Egfr-IN-79
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-79 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound exhibits significant antitumor activity through mechanisms such as ROS-independent apoptosis and EGFR/AKT/mTOR-mediated autophagy . It has shown effectiveness in inducing cell death in both proliferating and quiescent zones of EJ28 spheroids and demonstrates a favorable safety profile in zebrafish-based models .
Méthodes De Préparation
The preparation of Egfr-IN-79 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Egfr-IN-79 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Applications De Recherche Scientifique
Egfr-IN-79 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology and medicine, this compound is utilized in cancer research, particularly in the study of non-small cell lung cancer (NSCLC) and other EGFR-related cancers. It is also used in the development of new therapeutic strategies and drug formulations .
Mécanisme D'action
The mechanism of action of Egfr-IN-79 involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways, such as the AKT/mTOR pathway, which are crucial for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and autophagy in cancer cells, leading to their death .
Comparaison Avec Des Composés Similaires
Egfr-IN-79 is compared with other similar compounds, such as erlotinib, gefitinib, and osimertinib. These compounds also target the EGFR tyrosine kinase but differ in their potency, selectivity, and resistance profiles. This compound is unique in its ability to induce ROS-independent apoptosis and its effectiveness in both proliferating and quiescent cancer cells . Similar compounds include:
- Erlotinib
- Gefitinib
- Osimertinib
Propriétés
Formule moléculaire |
C23H16ClN3O3 |
|---|---|
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
4-chloro-2-[5-[(E)-2-(3-nitrophenyl)ethenyl]-2-phenylpyrazol-3-yl]phenol |
InChI |
InChI=1S/C23H16ClN3O3/c24-17-10-12-23(28)21(14-17)22-15-18(25-26(22)19-6-2-1-3-7-19)11-9-16-5-4-8-20(13-16)27(29)30/h1-15,28H/b11-9+ |
Clé InChI |
UJJZXPWQJRLHCP-PKNBQFBNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC(=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


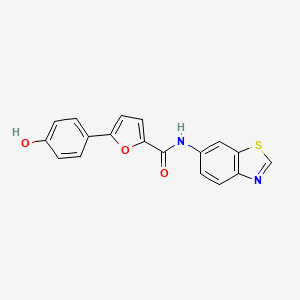
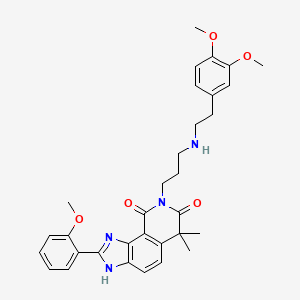

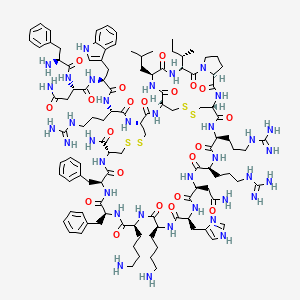
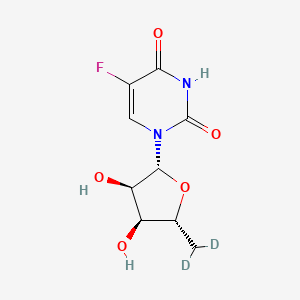
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)



![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
